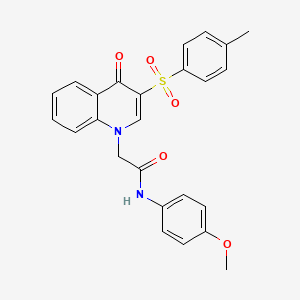

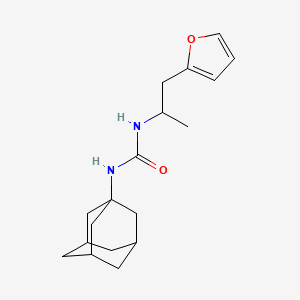

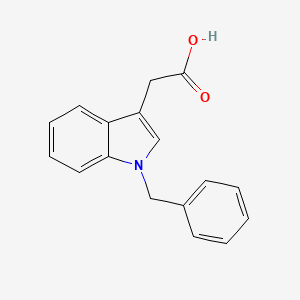

![molecular formula C18H15ClN2O3 B2605581 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate CAS No. 338776-98-0](/img/structure/B2605581.png)

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazole derivatives often starts from a base molecule, such as 4-chlorobenzoic acid . The base molecule undergoes a series of reactions including esterification, hydrazination, salt formation, and cyclization . The intermediate product is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis

The molecular structure of “[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate” consists of an oxazole ring attached to a chlorophenyl group and a carbamate group. The carbamate group is further substituted with a 4-methylphenyl group.Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been studied for its potential in combating antimicrobial resistance. It’s part of a class of molecules that are being evaluated for their ability to treat microbial infections, which is crucial as resistance to existing drugs is a growing concern. The antimicrobial activity is assessed against both bacterial (Gram-positive and Gram-negative) and fungal species .

Antiproliferative Agents

The compound is also being researched for its antiproliferative effects, particularly against cancer cell lines. This is significant because cancer is characterized by the uncontrolled growth of cells, and finding compounds that can inhibit this growth is vital for cancer therapy .

Molecular Docking Studies

Molecular docking studies are essential for understanding how these compounds interact with biological targets. These studies help in predicting the binding mode of active compounds within the receptor pockets, which is a step forward in rational drug design .

Antiviral and Anti-Infective Drugs

Compounds similar to “[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate” have been explored for their use as antiviral and anti-infective drugs. They play a role in chemopreventive and chemotherapeutic effects on cancer and might be suitable for treating a variety of viral infections .

Photochemical Properties

Research has been conducted on the photochemical properties of related compounds, which exhibit reversible photochromism. This property is of interest for applications in materials science, such as the development of photoresponsive materials .

Crystallography

The compound’s structure and interactions can be studied through crystallography. This field of research provides insights into the molecular and atomic details of compounds, which is crucial for understanding their properties and potential applications .

Orientations Futures

The future directions for the research and development of “[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate” and similar oxazole derivatives could involve exploring their potential biological activities. Oxazole derivatives have been reported to possess a wide range of biological activities, making them interesting targets for pharmaceutical research .

Mécanisme D'action

Target of Action

The primary targets of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate are yet to be identified. This compound, with its oxazole core, could potentially interact with a variety of biological targets due to the wide spectrum of biological activities exhibited by oxazole derivatives .

Mode of Action

Oxazole derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been found to impact a range of biological activities, suggesting that they may interact with multiple pathways .

Propriétés

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-12-2-8-15(9-3-12)20-18(22)23-11-16-10-17(24-21-16)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDHGYYSFFFMIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

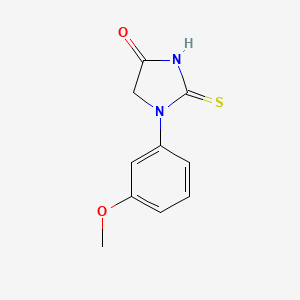

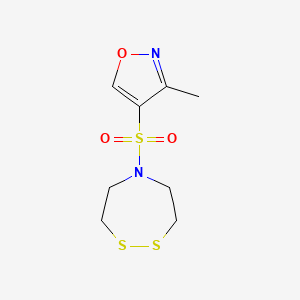

![Methyl 6-acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2605505.png)

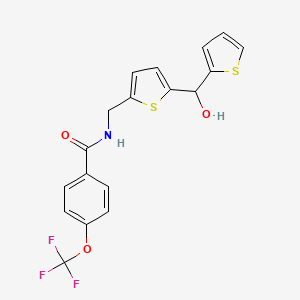

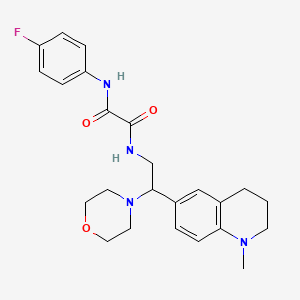

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide](/img/structure/B2605516.png)

![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)

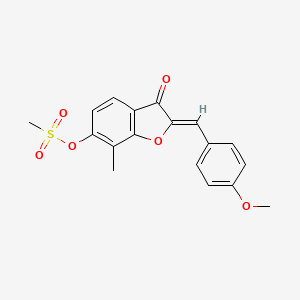

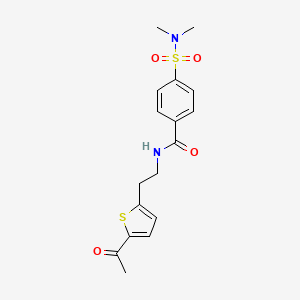

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)